

Application Notes and Protocols for Feniralstat

Stability and Storage

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Compound of Interest

Compound Name: *Feniralstat*

Cat. No.: *B10854778*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended stability and storage conditions for **Feniralstat**. The included protocols are designed to offer a framework for establishing in-house stability studies, ensuring the integrity and reliability of the compound for research and development purposes.

Application Notes

Feniralstat is a potent and selective plasma kallikrein inhibitor. To ensure its efficacy and prevent degradation, adherence to proper storage and handling protocols is critical. The stability of **Feniralstat** is dependent on its form (solid or in solvent) and the storage temperature.

Recommended Storage Conditions

To maintain the integrity of **Feniralstat**, the following storage conditions are recommended based on supplier data sheets. It is crucial to protect the compound from direct sunlight and moisture.

Form	Storage Temperature	Duration	Notes
Solid (Powder)	-20°C	Up to 3 years[1]	Store in a tightly sealed container.
In Solvent (Stock Solution)	-80°C	Up to 1 year[1]	Aliquoting is recommended to avoid repeated freeze-thaw cycles.[1][2]
-20°C	Up to 1 month[2][3]	Suitable for shorter-term storage of stock solutions.	
4°C	Up to 1 week[1]	For readily accessible, short-term use.	

Note: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[2] If a prepared solution is a suspension, it should be used immediately.[1]

General Handling

- Reconstitution: When preparing stock solutions, for example in DMSO, sonication may be required to achieve full dissolution.[1]
- Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[1][2]
- Protection from Light and Moisture: **Feniraltat** should be kept away from direct sunlight and moisture.[1]

Experimental Protocols

The following protocols are based on general guidelines for stability testing of pharmaceutical substances, such as those from the International Council for Harmonisation (ICH).[4][5] These should be adapted to specific laboratory conditions and analytical methods.

Protocol 1: Long-Term Stability Study of Solid Feniralstat

Objective: To evaluate the stability of solid **Feniralstat** under recommended long-term storage conditions.

Materials:

- **Feniralstat** (solid powder) from at least three different batches, if possible.[\[6\]](#)
- Amber glass vials with tight-fitting caps.
- Calibrated stability chamber or freezer set to $-20^{\circ}\text{C} \pm 2^{\circ}\text{C}$.
- Analytical balance.
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for purity and content analysis.
- Other necessary analytical equipment for characterization (e.g., for appearance, water content).

Methodology:

- Initial Analysis (Time 0):
 - For each batch, perform a comprehensive initial analysis including:
 - Appearance (visual inspection).
 - Purity and impurity profile by a validated stability-indicating HPLC method.
 - Water content (e.g., by Karl Fischer titration).
 - Assay (potency).
- Sample Preparation and Storage:

- Accurately weigh appropriate amounts of solid **Feniralstat** into amber glass vials.
- Securely cap the vials and label them clearly with the batch number, date, and time point.
- Place the vials in the stability chamber at -20°C.
- Testing Schedule:
 - Withdraw samples for analysis at the following time points: 3, 6, 9, 12, 18, 24, and 36 months.^[5]
- Analysis at Each Time Point:
 - At each scheduled interval, remove the required number of vials from the chamber.
 - Allow the vials to equilibrate to room temperature before opening to prevent condensation.
 - Perform the same set of analyses as conducted at Time 0 (appearance, purity, water content, and assay).
- Data Analysis:
 - Compare the results at each time point to the initial data.
 - Evaluate any changes in appearance, and quantify any decrease in purity or assay values, and any increase in impurities or water content.
 - The substance is considered stable if it remains within the predefined specifications.

Protocol 2: Accelerated Stability Study of Feniralstat in Solution

Objective: To assess the short-term stability of a **Feniralstat** stock solution under accelerated conditions to understand the impact of short-term excursions from recommended storage.

Materials:

- **Feniralstat** stock solution (e.g., 10 mM in DMSO).

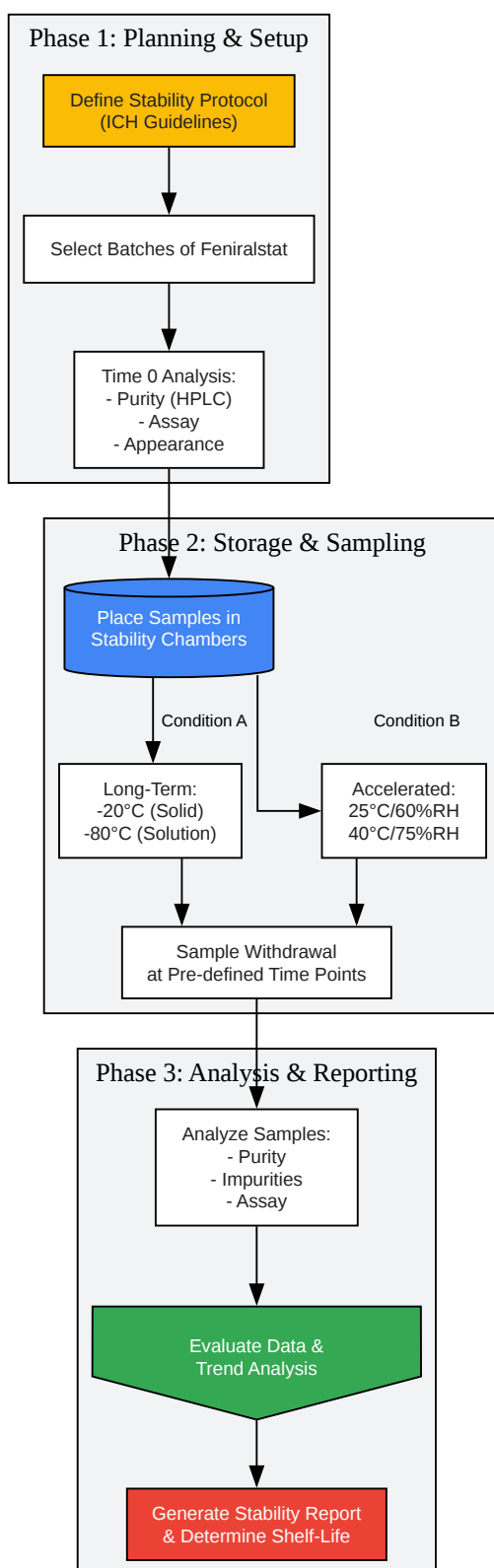
- Cryovials or other suitable containers for aliquots.
- Calibrated incubators or stability chambers set to $4^{\circ}\text{C} \pm 2^{\circ}\text{C}$ and $25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $60\% \pm 5\%$ Relative Humidity (RH).
- HPLC system.

Methodology:

- Initial Analysis (Time 0):
 - Prepare a fresh stock solution of **Feniraltat** in the desired solvent (e.g., DMSO).
 - Perform an initial analysis to determine the initial concentration (assay) and purity profile using a validated HPLC method.
- Sample Preparation and Storage:
 - Aliquot the stock solution into multiple cryovials.
 - Divide the aliquots into two sets and store them under the following conditions:
 - Set A: 4°C .
 - Set B: 25°C / 60% RH.
- Testing Schedule:
 - For an accelerated study, a minimum of three time points is recommended, for example: 0, 3, and 6 months for the 25°C condition. For the 4°C condition, testing could be performed at intervals such as 0, 1, 2, and 4 weeks.
- Analysis at Each Time Point:
 - At each designated time point, retrieve a set of aliquots from each storage condition.
 - Analyze the samples for purity and assay using the same HPLC method as for the initial analysis.

- Data Analysis:
 - Calculate the percentage of degradation and the remaining potency at each time point relative to the initial analysis.
 - Significant changes at accelerated conditions may suggest a need for stricter control over storage and handling during routine use.

Visualizations



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Caption: General workflow for a comprehensive stability testing program for a pharmaceutical substance like **Feniralstat**.

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